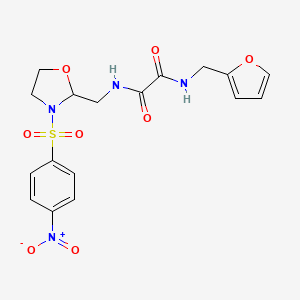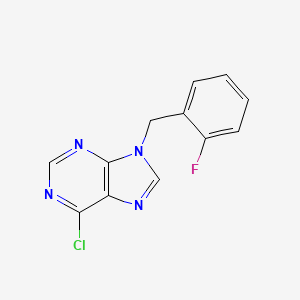![molecular formula C17H24N2O2 B2613142 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320177-01-1](/img/structure/B2613142.png)
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound featuring a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic core is replaced by the phenylethylamine.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The phenylethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique bicyclic structure, which can serve as a building block for more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is investigated for its potential interactions with biological macromolecules. Its structure allows it to interact with proteins and enzymes, making it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects. Its ability to interact with specific receptors in the body could make it useful in treating various conditions, such as neurological disorders or pain management.
Industry
In industry, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique structure and reactivity make it a versatile component in various industrial applications.
作用機序
The mechanism of action of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with an ester group instead of a carboxamide.
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-aldehyde: Similar structure but with an aldehyde group.
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of 3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific combination of functional groups and bicyclic structure. This combination gives it distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
3-methoxy-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMAWFWOTNWCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-ethyl-10,12-dioxo-2,5,8-trithia-4,11-diazatricyclo[7.3.0.03,7]dodeca-1(9),3,6-triene-6-carbonitrile](/img/structure/B2613065.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2613067.png)
![1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2613068.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine](/img/structure/B2613071.png)
![2-(2-fluorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2613072.png)


![2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2613078.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)
![2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2613082.png)
